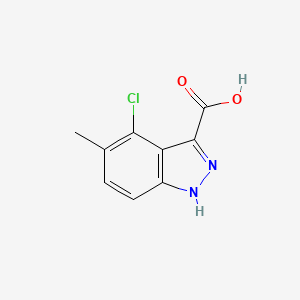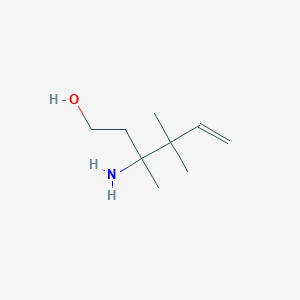![molecular formula C9H7N3O B13031550 4-methoxy-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile](/img/structure/B13031550.png)
4-methoxy-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxy-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile is a heterocyclic compound that belongs to the pyrrolopyridine family
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-bromo-5-iodopyridine with a suitable base to form the pyrrolopyridine core, followed by substitution at the N-1 position with a tert-butylcarbonate group . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methoxy-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonitrile group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrrolopyridine derivatives.
Wissenschaftliche Forschungsanwendungen
4-Methoxy-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a fibroblast growth factor receptor (FGFR) inhibitor, which is significant in cancer therapy.
Biology: It is used in biological assays to study cell proliferation and apoptosis.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic properties.
Wirkmechanismus
The mechanism of action of 4-methoxy-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile involves its interaction with molecular targets such as FGFRs. The compound inhibits the FGFR signaling pathway, which is crucial in regulating cell growth, differentiation, and survival . By binding to the receptor, it prevents the activation of downstream signaling pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine: Another member of the pyrrolopyridine family with similar biological activities.
4-Methoxy-1H-pyrrolo[2,3-b]pyridine: A closely related compound with a methoxy group at a different position.
Uniqueness
4-Methoxy-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile is unique due to its specific substitution pattern and the presence of a carbonitrile group. This structural feature enhances its binding affinity to FGFRs and its potential as a therapeutic agent in cancer treatment.
Eigenschaften
Molekularformel |
C9H7N3O |
|---|---|
Molekulargewicht |
173.17 g/mol |
IUPAC-Name |
4-methoxy-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile |
InChI |
InChI=1S/C9H7N3O/c1-13-9-8-6(4-10)5-12-7(8)2-3-11-9/h2-3,5,12H,1H3 |
InChI-Schlüssel |
KSQJAHMDPPSLPT-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NC=CC2=C1C(=CN2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(chloromethyl)-3-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13031469.png)

![5-chloro-2-iodo-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13031474.png)


![(1S,2R)-1-Amino-1-[2-fluoro-5-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13031501.png)
![(3aR,4S,9bS)-8-acetyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13031508.png)


![4-[3-(Trifluoromethyl)phenyl]-2-azetidinone](/img/structure/B13031521.png)

![2-Chloro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13031551.png)

